Cas no 130599-16-5 (2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile)
2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazo[1,2-b]pyrazole-1-acetonitrile, 6-phenyl-
- 2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
- 2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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- Inchi: 1S/C13H10N4/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h1-5,8-10H,7H2
- InChI Key: LEGYDVGGUTZAAA-UHFFFAOYSA-N
- SMILES: N1=C(C2=CC=CC=C2)C=C2N(CC#N)C=CN12
2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P180681-100mg |
2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
130599-16-5 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P180681-500mg |
2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
130599-16-5 | 500mg |
$ 500.00 | 2022-06-03 | ||
| TRC | P180681-1g |
2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
130599-16-5 | 1g |
$ 775.00 | 2022-06-03 | ||
| Life Chemicals | F2198-7661-0.25g |
2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
130599-16-5 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
| Life Chemicals | F2198-7661-0.5g |
2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
130599-16-5 | 95%+ | 0.5g |
$505.0 | 2023-09-06 | |
| Life Chemicals | F2198-7661-1g |
2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
130599-16-5 | 95%+ | 1g |
$532.0 | 2023-09-06 | |
| Life Chemicals | F2198-7661-2.5g |
2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
130599-16-5 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
| Life Chemicals | F2198-7661-5g |
2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
130599-16-5 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
| Life Chemicals | F2198-7661-10g |
2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
130599-16-5 | 95%+ | 10g |
$2234.0 | 2023-09-06 |
2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Research Brief on 2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (CAS: 130599-16-5) in Chemical Biology and Pharmaceutical Applications
The compound 2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (CAS: 130599-16-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by an imidazo[1,2-b]pyrazole core linked to a phenyl group and an acetonitrile moiety, exhibits promising biological activity, particularly in the modulation of protein-protein interactions (PPIs) and kinase inhibition. Recent studies have explored its role as a scaffold for drug development, with a focus on its pharmacokinetic properties and target specificity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile on cyclin-dependent kinases (CDKs), a family of enzymes critical for cell cycle regulation. The compound demonstrated selective inhibition of CDK2 and CDK9, with IC50 values in the low micromolar range. Molecular docking simulations revealed that the acetonitrile group plays a pivotal role in binding to the ATP-binding pocket of these kinases, while the phenyl-imidazo[1,2-b]pyrazole moiety enhances hydrophobic interactions. These findings suggest its potential as a lead compound for anticancer therapies targeting CDK dysregulation.
Further research has highlighted the compound's utility in probing inflammatory pathways. A 2024 preprint in BioRxiv reported that 2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile attenuates NF-κB signaling by interfering with the IKK complex, reducing pro-inflammatory cytokine production in macrophage models. Structural-activity relationship (SAR) studies indicated that modifications at the phenyl ring could fine-tune its anti-inflammatory efficacy without compromising metabolic stability. This positions the compound as a versatile template for developing immunomodulatory agents.
From a synthetic chemistry perspective, advances in the scalable production of 2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile have been achieved through Pd-catalyzed cross-coupling reactions, as detailed in a 2023 Organic Process Research & Development article. The optimized route employs cost-effective ligands and achieves >85% yield, addressing previous challenges in purifying the imidazo[1,2-b]pyrazole intermediate. This progress supports its broader adoption in high-throughput screening campaigns.
Ongoing clinical investigations are evaluating derivatives of this scaffold for neurodegenerative diseases, leveraging its blood-brain barrier permeability (reported logP ~2.1) and low cytotoxicity (CC50 >100 μM in HEK293 cells). Patent filings from 2022-2024 (e.g., WO2023124567) underscore its commercial potential, with claims covering its use in combination therapies for resistant cancers. Future directions include exploring its covalent binding capabilities via the nitrile group to design irreversible inhibitors.
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